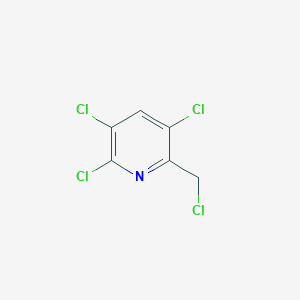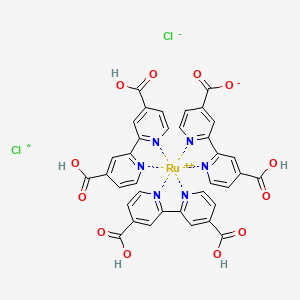
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by the presence of a chloroaniline group, two hydroxyl groups, and a nitro group attached to the anthracene backbone. Its unique structure makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves the following steps:
Hydroxylation: The addition of hydroxyl groups can be carried out using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst.
Amination: The chloroaniline group is introduced through a nucleophilic substitution reaction where 2-chloroaniline reacts with the anthraquinone derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.
化学反应分析
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Substitution: The chloroaniline group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The hydroxyl groups can undergo condensation reactions with carboxylic acids or anhydrides to form esters.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, particularly in the textile industry.
作用机制
The mechanism of action of 1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. The chloroaniline group can participate in electrophilic and nucleophilic reactions, further influencing the compound’s activity.
相似化合物的比较
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4-Dihydroxyanthraquinone: Known for its use as a dye and its biological activities.
2-Chloroaniline: A simpler compound used in the synthesis of dyes and pigments.
8-Nitroanthraquinone: Similar in structure but lacks the chloroaniline group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
85012-06-2 |
|---|---|
分子式 |
C20H11ClN2O6 |
分子量 |
410.8 g/mol |
IUPAC 名称 |
1-(2-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O6/c21-9-3-1-2-4-10(9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H |
InChI 键 |
QVZNXJXSAPPLEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
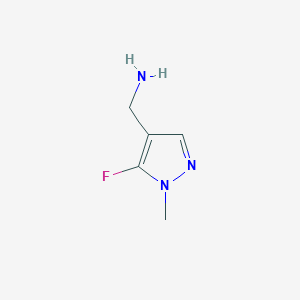

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)



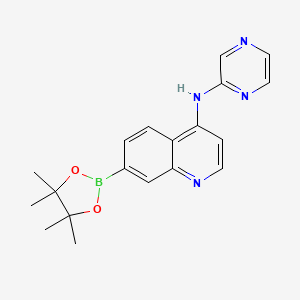

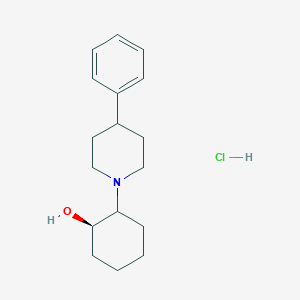
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
